三氟乙酸-13C

概述

描述

Synthesis Analysis

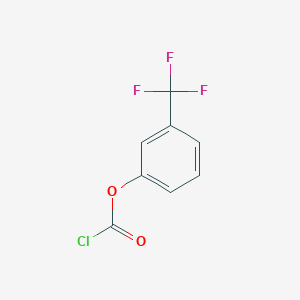

The synthesis of Trifluoroacetic Acid-13C involves specialized methods to incorporate the carbon-13 isotope. For example, the electrochemical conversion of chlorofluorocarbons (CFC-13) and carbon dioxide into Trifluoroacetic Acid-13C has been demonstrated as an efficient method, with the process occurring at a silver wire electrode under high pressure, leading to the efficient production of TFAA (Sonoyama & Sakata, 2002).

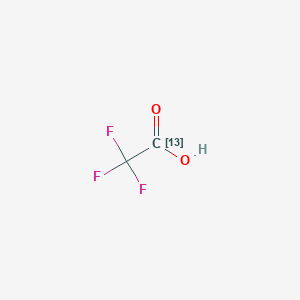

Molecular Structure Analysis

The molecular structure of Trifluoroacetic Acid-13C has been extensively studied using techniques such as molecular beam microwave Fourier transform spectroscopy and ab initio calculations. These studies have revealed detailed insights into the rotational constants, centrifugal constants, and nuclear quadrupole coupling constants of the molecule, providing a comprehensive understanding of its molecular geometry and electronic structure (Antolínez et al., 1999).

Chemical Reactions and Properties

Trifluoroacetic Acid-13C is known for its role as an effective catalyst in various chemical reactions, including the synthesis of benzimidazoles and quinolinones. Its catalytic efficiency in aqueous media and its ability to facilitate the Claisen rearrangement are notable, demonstrating its versatility in organic synthesis (Mohammadizadeh & Taghavi, 2011), (Pathak, Madapa, & Batra, 2007).

Physical Properties Analysis

The physical properties of Trifluoroacetic Acid-13C, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the carbon-13 isotope may impart subtle differences in these properties compared to the non-labeled variant, affecting its behavior in various solvents and conditions.

Chemical Properties Analysis

Trifluoroacetic Acid-13C's chemical properties, including acidity, reactivity with different chemical groups, and its role as a solvent and reagent in organic synthesis, are crucial for its applications in research. Its strong acidity and ability to act as a catalyst in various organic reactions underscore its utility in facilitating chemical transformations.

- (Sonoyama & Sakata, 2002): Details on the electrochemical synthesis of Trifluoroacetic Acid-13C.

- (Antolínez et al., 1999): Insights into the molecular structure of Trifluoroacetic Acid-13C.

- (Mohammadizadeh & Taghavi, 2011); (Pathak, Madapa, & Batra, 2007): Studies on the catalytic properties and chemical reactions facilitated by Trifluoroacetic Acid-13C.

科学研究应用

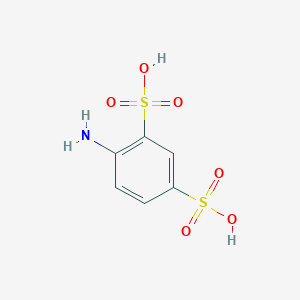

植物组织分子结构测定: 三氟乙酸可用于测定植物组织(如马铃薯木栓质)的分子结构,同时不损害其完整性。这对于理解木质纤维素材料和具有增强细胞间粘附力的植物组织具有重要意义 (Arrieta-Báez 和 Stark,2006).

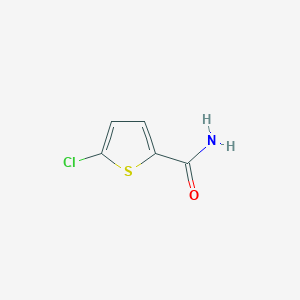

有机化学催化: 在烯醇醚的 Prins 环化反应中,三氟乙酸作为一种有效的催化剂,可生成四氢吡喃,这在化学合成中具有重要意义 (Hart 和 Bennett,2003).

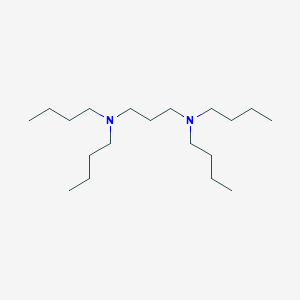

有机合成中的多功能性: 作为试剂和溶剂,三氟乙酸有助于各种化学转化,为不同的反应提供了低沸点的选择 (López 和 Salazar,2013).

分子常数研究: 三氟乙酸有助于确定分子的转动和四次离心常数,这对于理解部分取代结构和氘核四极耦合至关重要 (Antolínez 等人,1999).

多肽构象研究: 三氟乙酸诱导多肽中的螺旋-线圈转变,影响化学位移和溶剂相互作用 (Suzuki 等人,1980).

三氟异亮氨酸的合成: 三氟乙酸可以合成三氟异亮氨酸及其衍生物,从而促进将 13CF3 基团引入蛋白质中进行核磁共振研究 (Naugler 和 Prosser,2017).

酸水体系中的核磁分析: 核磁分析表明,三氟乙酸-水体系形成特定的分子复合物,影响电离过程 (Khutsishvili 等人,1991).

酚类的氧化酰胺化: 三氟乙酸促进酚类的双分子氧化酰胺化,提高产率并简化分离程序 (Liang 和 Ciufolini,2008).

液相色谱-质谱分析中 TFA 的替代品: 一项研究发现,10mM 甲酸盐缓冲液 pH 3 是 TFA 的一种很有前途的替代品,用于治疗性蛋白质的液相色谱-质谱分析,提供更好的质谱灵敏度 (Bobály 等人,2015).

色谱中的离子对试剂: 三氟乙酸在反相液相色谱中作为离子对试剂有效,用于分离小可电离化合物 (Cai 和 Li,1999).

安全和危害

未来方向

Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . After an initial burst of research in the late 1990s and early 2000s, research on this ubiquitous pollutant declined as atmospheric emissions of the precursor compounds grew rapidly . This suggests that more research is needed to understand the environmental impact of TFA.

属性

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302740 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetic Acid-13C | |

CAS RN |

2837-91-4 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)